molecular formula CH3I B131923 Trideuterio(iodo)(113C)methane CAS No. 20710-47-8

Trideuterio(iodo)(113C)methane

Cat. No. B131923
CAS RN: 20710-47-8
M. Wt: 145.9501 g/mol
InChI Key: INQOMBQAUSQDDS-KQORAOOSSA-N
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Description

Trideuterio(iodo)(^13C)methane is a methane derivative where one hydrogen atom is replaced by iodine, and the remaining three hydrogen atoms are substituted with deuterium, a heavier isotope of hydrogen. Additionally, the carbon atom in this compound is the isotope ^13C, which is a stable isotope of carbon with one extra neutron compared to the most common carbon isotope, ^12C. This compound is of interest in various fields of chemistry and environmental science due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions and processes.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers do not specifically address the chemical reactions of Trideuterio(iodo)(^13C)methane. However, the kinetic isotope effects discussed in the first paper provide insight into how the presence of heavier isotopes like ^13C and deuterium can influence the reactivity of methane. The paper reports that the kinetic isotope effect for ^13C in the reaction with the OH radical is smaller than previously accepted values, which suggests that isotopically labeled methane may react slightly differently than its non-labeled counterpart. This could have implications for the reactivity of Trideuterio(iodo)(^13C)methane in similar atmospheric reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Trideuterio(iodo)(^13C)methane would be influenced by the isotopic labeling. The presence of deuterium would increase the molecule's mass and could affect properties such as boiling point and specific heat capacity. The ^13C isotope would not significantly alter the physical properties but could be used as a tracer in ^13C NMR spectroscopy, as discussed in the second paper . The paper highlights the use of isotopically labeled compounds in NMR spectroscopy, where they serve as internal chemical shift thermometers, allowing for precise temperature measurements in various solvents. This property is particularly useful in the study of reaction kinetics and mechanisms.

Scientific Research Applications

Formation and Abundance in Natural Gas Systems

The study of isotopically substituted methane, such as ^13CH_3D, provides insights into natural gas formation mechanisms. The formation of ^13C and deuterium doubly-substituted methane isotopologues in natural gases has been investigated through quantum mechanism molecular calculations and FTIR measurements. These studies suggest the potential of ^13CH_3D measurements in natural gas exploration and assessment, distinguishing natural gas origins and distributions based on isotopic compositions (Ma, Wu, & Tang, 2008).

Methane Isotope Fractionation

Research on carbon and hydrogen isotope fractionation by methanogens under thermophilic conditions has increased our understanding of stable carbon (^13C/^12C) and hydrogen (D/H) isotope fractionation. Such studies contribute to our knowledge of biogenic and thermogenic natural gas, offering methods to differentiate between methane produced by biological activity and by thermal decomposition of organic material (Valentine, Chidthaisong, Rice, Reeburgh, & Tyler, 2004).

Applications in Material Sciences

Investigations into the thermal-induced decomposition of iodoform, a tri-iodo-substituted methane compound, under oxidative conditions have implications for material sciences, particularly in understanding the decomposition pathways and kinetics of halogenated methanes. Such studies contribute to the development of materials with improved resistance to thermal degradation (Ledeți et al., 2016).

Environmental Science and Methanotrophy

Research using ^13C-labeled methane, such as studies on methane oxidation in the rice rhizosphere, provides valuable data for environmental science, particularly in understanding methane cycling and its impact on the global carbon cycle. These studies help quantify methane oxidation fractions, informing strategies to mitigate methane emissions from agricultural practices (Groot, van Bodegom, Harren, & Meijer, 2003).

Kinetic Isotope Effects

The investigation of kinetic isotope effects during chemical reactions, such as the oxidation of methane, is crucial for understanding atmospheric chemistry and the environmental fate of methane. Precise measurements of doubly-deuterated methane using spectroscopic techniques improve our understanding of methane's atmospheric sinks and sources, contributing to more accurate climate models (Gonzalez et al., 2019).

Safety And Hazards

The safety data sheet for Iodomethane, a similar compound, indicates that it is flammable and toxic if swallowed or inhaled . It is harmful in contact with skin and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

trideuterio(iodo)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464643
Record name Iodomethane-13C,d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.9501 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodomethane-13C,d3

CAS RN

20710-47-8
Record name Iodomethane-13C,d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodomethane-13C,d3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
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Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
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